Butyl (2S)-2,5-diamino-5-oxopentanoate
Butyl (2S)-2,5-diamino-5-oxopentanoate
Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, , synthetic.
Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Brand Name:
Vulcanchem
CAS No.:
3837-34-1
VCID:
VC20748148
InChI:
InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
SMILES:
CCCCOC(=O)C(CCC(=O)N)N
Molecular Formula:
C9H18N2O3
Molecular Weight:
202.25 g/mol
Butyl (2S)-2,5-diamino-5-oxopentanoate
CAS No.: 3837-34-1
VCID: VC20748148
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
Purity: min. 98%. (NMR (D2O))
* For research use only. Not for human or veterinary use.

Description | Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, , synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier. Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier. |
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CAS No. | 3837-34-1 |
Product Name | Butyl (2S)-2,5-diamino-5-oxopentanoate |
Molecular Formula | C9H18N2O3 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | butyl (2S)-2,5-diamino-5-oxopentanoate |
Standard InChI | InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1 |
Standard InChIKey | HVKWQKRQGKCDSG-ZETCQYMHSA-N |
Isomeric SMILES | CCCCOC(=O)[C@H](CCC(=O)N)N |
SMILES | CCCCOC(=O)C(CCC(=O)N)N |
Canonical SMILES | CCCCOC(=O)C(CCC(=O)N)N |
Appearance | colorless crystal powder. |
Purity | min. 98%. (NMR (D2O)) |
Synonyms | 1-n-butylquinuclidinium bromide, N-n-butylquinuclidinium bromide. |
Reference | - Kellet et al., J. Pharm. Sci. (1966). 55(3):414-417 - Barlow, Molec. Pharm. (1971). 7(4):357 |
PubChem Compound | 13783311 |
Last Modified | Feb 18 2024 |
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